methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate
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Overview
Description
Methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, an acetylamino group, and a dimethylpyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyridinyl Moiety: The synthesis begins with the preparation of 4,6-dimethylpyridin-2-yl acetic acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.
Acetylation: The acetylamino group is added via an acetylation reaction using acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more lipophilic and potentially more bioactive compared to its analogs .
Properties
Molecular Formula |
C13H16F3N3O3 |
---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
methyl 2-acetamido-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C13H16F3N3O3/c1-7-5-8(2)17-10(6-7)19-12(11(21)22-4,13(14,15)16)18-9(3)20/h5-6H,1-4H3,(H,17,19)(H,18,20) |
InChI Key |
SXBLEHBDPPXUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(C(=O)OC)(C(F)(F)F)NC(=O)C)C |
Origin of Product |
United States |
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